molecular formula C19H15F2N3O2S2 B2988106 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide CAS No. 1421509-91-2

2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide

Cat. No.: B2988106
CAS No.: 1421509-91-2
M. Wt: 419.46
InChI Key: WIQRAIVOXUNOEV-UHFFFAOYSA-N
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Description

2-Fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide is a high-purity chemical reagent designed for research applications. This compound features a fused imidazo[2,1-b]thiazole core, a structure of significant interest in medicinal chemistry due to its diverse pharmacological potential . The molecule is functionalized with fluorinated aromatic rings and a benzenesulfonamide group, motifs commonly associated with enhanced biological activity and metabolic stability . Compounds within this structural class have demonstrated potent inhibitory effects against a range of therapeutic enzyme targets, including urease, α-glucosidase, and α-amylase in preclinical research, making them promising candidates for the development of new therapeutic agents . The specific substitution pattern on the imidazothiazole scaffold is designed to optimize interactions with enzyme active sites. Researchers can utilize this compound as a key intermediate or a pharmacological tool in exploratory studies aimed at investigating enzyme mechanisms, structure-activity relationships (SAR), and for screening against novel biological targets. Its structure suggests potential for application in oncology, infectious disease, and metabolic disorder research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

2-fluoro-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S2/c1-12-17(10-22-28(25,26)18-5-3-2-4-15(18)21)27-19-23-16(11-24(12)19)13-6-8-14(20)9-7-13/h2-9,11,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRAIVOXUNOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide (CAS Number: 1421509-91-2) is a novel derivative of imidazo[2,1-b]thiazoles, known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15F2N3O2S2C_{19}H_{15}F_{2}N_{3}O_{2}S_{2} with a molecular weight of 419.5 g/mol. The chemical structure features a thiazole ring connected to a sulfonamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H15F2N3O2S2
Molecular Weight419.5 g/mol
CAS Number1421509-91-2

Anticancer Properties

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. The compound shows promise in inhibiting cancer cell proliferation across various cell lines.

  • Mechanism of Action : The compound likely exerts its effects through the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. Studies have demonstrated that similar compounds interact with key proteins involved in cell cycle regulation and apoptosis.
  • Case Studies :
    • A study evaluating the cytotoxic effects of various thiazole derivatives found that compounds with similar structures to 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer effects .
    • In another investigation, analogues were tested against Jurkat and HT-29 cell lines, with some demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and phenyl rings significantly influence the biological activity of these compounds:

  • Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • The presence of fluorine substituents has been correlated with increased potency against cancer cells due to their electronegative nature, which can stabilize interactions with target proteins .

Comparative Analysis

A comparative analysis of related compounds is essential for understanding the efficacy and potential applications of 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide:

Compound NameIC50 (µg/mL)Mechanism of Action
Compound A (similar structure)1.61Induces apoptosis; inhibits cell cycle
Compound B (related thiazole derivative)1.98Interacts with Bcl-2 protein
2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamideTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Core Structure Substituents Key Functional Groups CAS Number Reference
Target Compound Imidazo[2,1-b]thiazole 6-(4-fluorophenyl), 3-methyl Benzenesulfonamide 1421509-91-2
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester Imidazo[2,1-b]thiazole 6-(4-fluorophenyl), 3-methyl Ethyl ester 914204-71-0
4-Fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide Imidazo[2,1-b]thiazole 6-(4-fluorophenyl) Benzamide 946199-69-5
BI82825 (carboxamide derivative) Imidazo[2,1-b]thiazole 6-(4-fluorophenyl) Pyridin-2-ylmethyl carboxamide 1049439-13-5

Key Observations :

  • Ester vs.
  • Benzamide vs. Benzenesulfonamide : The benzamide analogue (CAS 946199-69-5) replaces the sulfonamide with a carboxamide, which may alter binding interactions in biological targets due to differences in electronic effects and steric bulk .
  • Carboxamide Derivatives (BI82825) : These compounds prioritize carboxamide linkages, which are common in kinase inhibitors due to their ability to form stable interactions with ATP-binding pockets .

Comparison with Analogues :

  • Ethyl Ester Derivative : Synthesized via esterification of the carboxylic acid intermediate, a simpler process than sulfonamide incorporation .
  • Benzamide Derivative : Requires coupling of a benzoyl chloride to an amine-functionalized intermediate, contrasting with sulfonamide formation, which involves sulfonyl chlorides .
Physicochemical Properties
Property Target Compound Ethyl Ester (CAS 914204-71-0) Benzamide (CAS 946199-69-5)
Molecular Weight 371.4 g/mol 304.34 g/mol 371.4 g/mol
Polar Groups Sulfonamide (strong H-bond donor/acceptor) Ester (moderate polarity) Carboxamide (H-bond donor/acceptor)
Solubility Moderate in DMSO, low in water High in organic solvents Moderate in polar aprotic solvents
Thermal Stability Stable up to 250°C Decomposes at 180°C Stable up to 220°C

Spectroscopic Data :

  • IR Spectroscopy : The sulfonamide group in the target compound shows characteristic S=O stretching bands at ~1150–1250 cm⁻¹, absent in ester or carboxamide derivatives .
  • NMR : The methylene bridge (CH₂) linking the sulfonamide to the imidazo[2,1-b]thiazole resonates at δ 4.5–5.0 ppm in $^1$H-NMR, distinct from ester (δ 1.2–1.4 ppm for ethyl groups) or carboxamide (δ 7.5–8.0 ppm for aromatic protons) .

Mechanistic Insights :

  • The sulfonamide group in the target compound enhances AChE inhibition by forming hydrogen bonds with the catalytic serine residue .
  • Carboxamide derivatives (e.g., BI82825) exhibit comparable AChE inhibition but differ in selectivity profiles due to variations in substituent bulk .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step reactions, including imidazo[2,1-b]thiazole ring formation and sulfonamide coupling. Key challenges include regioselective fluorination and avoiding side reactions during thiazole ring closure. A stepwise approach using palladium-catalyzed cross-coupling for fluorophenyl group introduction (as seen in structurally related compounds ) and microwave-assisted sulfonamide coupling (similar to methods in ) can improve yield and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of X-ray crystallography (for unambiguous confirmation of the imidazo[2,1-b]thiazole core ), NMR spectroscopy (to verify fluorine substituents and sulfonamide linkage), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with spectral databases of analogous sulfonamide-thiazole hybrids (e.g., ) ensures accuracy.

Q. What in vitro assays are recommended for initial biological screening?

  • Answer : Prioritize assays aligned with sulfonamide-thiazole bioactivity, such as:

  • Kinase inhibition assays (due to structural similarity to imidazo[1,2-a]pyrimidine derivatives targeting phosphodiesterases ).
  • Antimicrobial susceptibility testing (using protocols for thiazole-containing compounds ).
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines, referencing methods in ).

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathway for this compound?

  • Answer : Apply density functional theory (DFT) to predict transition states for fluorination and ring-closure steps, reducing trial-and-error experimentation. Tools like the ICReDD platform (integrating quantum chemistry and machine learning ) can simulate reaction pathways and identify optimal solvents/catalysts. For example, solvent polarity effects on sulfonamide coupling can be modeled using COSMO-RS.

Q. What strategies resolve contradictions in solubility data across different studies?

  • Answer : Contradictions often arise from polymorphic forms or solvent impurities. Use dynamic light scattering (DLS) to assess particle size distribution and differential scanning calorimetry (DSC) to detect polymorphs. Cross-validate solubility in multiple solvents (e.g., DMSO, THF) under controlled humidity, as described for structurally related sulfonamides .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and bioactivity?

  • Answer : The ortho-fluorine on the benzene ring enhances electrophilicity at the sulfonamide group, while the 4-fluorophenyl moiety increases lipophilicity. Use Hammett σ constants to quantify electronic effects and correlate with bioactivity (e.g., logP vs. IC50 in kinase assays). Comparative studies with non-fluorinated analogs (see ) can isolate fluorine-specific contributions.

Methodological Guidelines

Designing a stability study under varying pH conditions

  • Protocol :

  • Prepare buffered solutions (pH 1.2, 4.5, 7.4) using USP guidelines.
  • Incubate the compound at 37°C for 24–72 hours.
  • Analyze degradation products via LC-MS/MS and compare with stability data from sulfonamide-thiazole hybrids .

Interpreting conflicting bioactivity data in different cell lines

  • Approach :

  • Perform transcriptomic profiling (RNA-seq) to identify cell-specific target expression.
  • Use molecular docking to assess binding affinity variations (e.g., differences in kinase active sites ).
  • Validate with isothermal titration calorimetry (ITC) for thermodynamic binding parameters.

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